molecular formula C8H16Cl2N2O4 B6144374 2-[4-(carboxymethyl)piperazin-1-yl]acetic acid dihydrochloride CAS No. 127178-07-8

2-[4-(carboxymethyl)piperazin-1-yl]acetic acid dihydrochloride

Cat. No.: B6144374
CAS No.: 127178-07-8
M. Wt: 275.13 g/mol
InChI Key: HSLDDYBTCSHWED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

2-[4-(carboxymethyl)piperazin-1-yl]acetic acid dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include derivatives of the original compound with modified functional groups .

Mechanism of Action

The mechanism of action of 2-[4-(carboxymethyl)piperazin-1-yl]acetic acid dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain proteins and enzymes, modulating their activity and function . This interaction can lead to various biological effects, depending on the specific target and pathway involved. The compound’s ability to influence protein-protein interactions makes it a valuable tool in both basic and applied research .

Properties

IUPAC Name

2-[4-(carboxymethyl)piperazin-1-yl]acetic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4.2ClH/c11-7(12)5-9-1-2-10(4-3-9)6-8(13)14;;/h1-6H2,(H,11,12)(H,13,14);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLDDYBTCSHWED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)O)CC(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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